molecular formula C9H5NO4 B13704395 4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid

4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B13704395
M. Wt: 191.14 g/mol
InChI Key: QVTZCBJCAONEOI-UHFFFAOYSA-N
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Description

4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid typically involves multi-component reactions (MCRs). One common method involves the reaction of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions. This method is advantageous due to its simplicity, high yield, and environmentally benign nature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and solvent-free conditions are often employed to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvent-free environments to maximize efficiency and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism by which 4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer properties may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-oxopyrano[3,2-b]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-5-4-7(9(12)13)14-6-2-1-3-10-8(5)6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTZCBJCAONEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=C(O2)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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